molecular formula C14H20ClN3O2 B6216526 tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate CAS No. 2757999-87-2

tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate

Cat. No. B6216526
CAS RN: 2757999-87-2
M. Wt: 297.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate (TBCPC) is an important organic compound used in a wide range of scientific research applications. It is a derivative of the pyridazine family of compounds, and is an important building block for many chemical reactions. TBCPC is a white powder that is soluble in organic solvents and is used in a variety of chemical synthesis processes. In addition, it is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Mechanism of Action

Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate is an important building block for many chemical reactions. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other materials. In addition, it is used in the synthesis of polymers, dyes, and other materials. The mechanism of action of tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate involves the condensation of tert-butyl alcohol and 6-chloropyridazin-3-yl piperidine-3-carboxylic acid to form the desired product. The hydrolysis of the product is then carried out in an aqueous solution, resulting in the formation of the desired compound.
Biochemical and Physiological Effects
tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate has been found to have a number of biochemical and physiological effects. It has been found to be effective in the inhibition of certain enzymes, and has been shown to have anti-inflammatory and antioxidant properties. In addition, it has been found to have antitumor activity, and has been used in the treatment of certain cancers.

Advantages and Limitations for Lab Experiments

Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and can be used in a wide range of chemical reactions. In addition, it is relatively stable and can be stored without significant degradation. However, it is not very soluble in water, and can be difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate in scientific research. One potential direction is the use of tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate in the synthesis of new pharmaceuticals and other organic compounds. In addition, it could be used in the synthesis of polymers, dyes, and other materials. Furthermore, it could be used in the synthesis of pesticides, herbicides, and other agricultural products. Finally, it could be used in the synthesis of biocides and other materials.

Synthesis Methods

Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate is synthesized through a process of condensation and hydrolysis. The reaction involves the condensation of tert-butyl alcohol and 6-chloropyridazin-3-yl piperidine-3-carboxylic acid to form the desired product. The hydrolysis of the product is then carried out in an aqueous solution, resulting in the formation of the desired compound.

Scientific Research Applications

Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of polymers, dyes, and other materials. In addition, it is used in the synthesis of pesticides, herbicides, and other agricultural products. Furthermore, it is used in the synthesis of pharmaceuticals, biocides, and other materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate involves the reaction of 6-chloropyridazine with piperidine-3-carboxylic acid, followed by esterification with tert-butanol.", "Starting Materials": [ "6-chloropyridazine", "piperidine-3-carboxylic acid", "tert-butanol" ], "Reaction": [ "Step 1: 6-chloropyridazine is reacted with piperidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid.", "Step 2: The resulting carboxylic acid is then esterified with tert-butanol in the presence of a condensing agent such as N,N'-dimethylaminopyridine (DMAP) and a dehydrating agent such as 1,3-dicyclohexylcarbodiimide (DCC) to form tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate." ] }

CAS RN

2757999-87-2

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.8

Purity

95

Origin of Product

United States

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